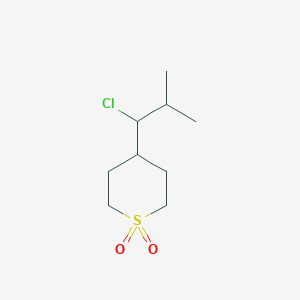
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C8H15ClO2S It is a member of the thiopyran family, characterized by a sulfur atom in a six-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydro-2H-thiopyran with 1-chloro-2-methylpropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product.
化学反応の分析
Types of Reactions
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiopyran derivatives.
科学的研究の応用
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Tetrahydro-2H-thiopyran 1,1-dioxide: Lacks the 1-chloro-2-methylpropyl group.
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Contains an amino group instead of the chloro group.
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Features a hydroxyl group at the 4-position.
Uniqueness
4-(1-Chloro-2-methylpropyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of the 1-chloro-2-methylpropyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other thiopyran derivatives and contributes to its specific applications in research and industry.
特性
分子式 |
C9H17ClO2S |
|---|---|
分子量 |
224.75 g/mol |
IUPAC名 |
4-(1-chloro-2-methylpropyl)thiane 1,1-dioxide |
InChI |
InChI=1S/C9H17ClO2S/c1-7(2)9(10)8-3-5-13(11,12)6-4-8/h7-9H,3-6H2,1-2H3 |
InChIキー |
SQUUTQXHZQPOTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1CCS(=O)(=O)CC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


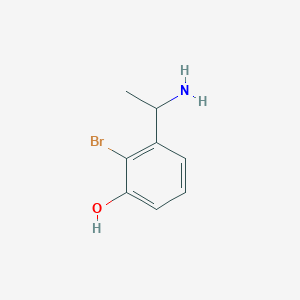
![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)
![Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)




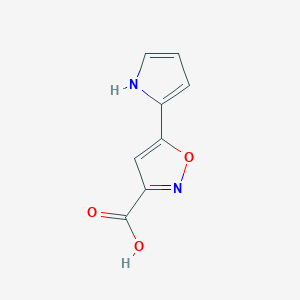
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B12949022.png)
![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
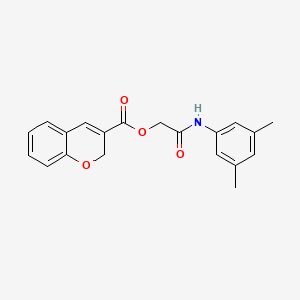
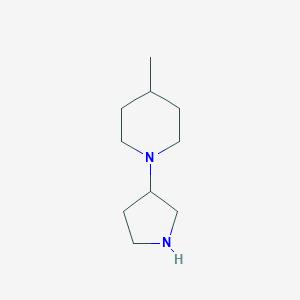
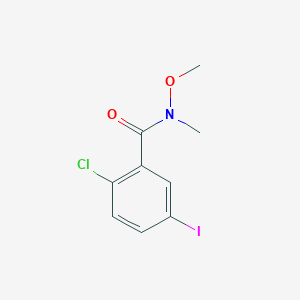
![tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B12949048.png)
